Octadecanoic acid, 12-hydroxy-, monoester with 1,2-propanediol

Description

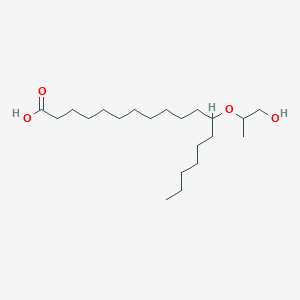

Chemical Name: Octadecanoic acid, 12-hydroxy-, monoester with 1,2-propanediol Synonyms: Propylene glycol monostearate, Stearic acid monoester with 1,2-propanediol . CAS Number: Not explicitly provided, but closely related identifiers include EINECS 215-354-3 . Molecular Formula: Likely C21H42O3 (stearic acid: C18H36O2; 1,2-propanediol: C3H8O2; esterification removes H2O). Applications: Widely used as an emulsifier in cosmetics, food, and pharmaceuticals due to its non-ionic surfactant properties .

Properties

CAS No. |

38621-51-1 |

|---|---|

Molecular Formula |

C21H42O4 |

Molecular Weight |

358.6 g/mol |

IUPAC Name |

12-(1-hydroxypropan-2-yloxy)octadecanoic acid |

InChI |

InChI=1S/C21H42O4/c1-3-4-5-12-15-20(25-19(2)18-22)16-13-10-8-6-7-9-11-14-17-21(23)24/h19-20,22H,3-18H2,1-2H3,(H,23,24) |

InChI Key |

OURWLMNRUGYRSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCCCCCCC(=O)O)OC(C)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

This method employs Brønsted acids (e.g., H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., SnCl₂) to facilitate protonation of the carboxylic acid group. Key parameters:

Mechanism :

$$ \text{RCOOH} + \text{HO-R'} \xrightarrow{H^+} \text{RCOOR'} + \text{H}_2\text{O} $$

Industrial-Scale Protocol (Adapted from)

- Charge : 12-Hydroxystearic acid (1 mol), 1,2-propanediol (1.2 mol), H₂SO₄ (1% w/w).

- Reflux : 140°C under N₂ for 6 h, with azeotropic water removal.

- Neutralization : Add NaHCO₃ to pH 7.

- Purification : Extract with ethyl acetate, wash with brine, and distill under vacuum (0.1 mbar at 180°C).

Yield : 89–92%

Purity : >98% (by GC-MS)

Transesterification Using Boric Acid Esters

Boric Acid-Mediated Method (Patent CN104072752A)

This two-step process avoids direct exposure to strong acids, improving selectivity:

Step 1 : Synthesis of polyoxyethylene glycol boric acid ester

- Reactants : Triethyl borate + polyoxyethylene glycol 400 (1:1 mol)

- Catalyst : CaO-SrO/BaSO₄ (5 wt%)

- Conditions : 80–85°C, 1 h

- Yield : 99%

Step 2 : Transesterification with 12-hydroxystearic acid

- Reactants : Boric acid ester (1 mol) + 12-hydroxystearic acid (2 mol)

- Catalyst : Perfluorinated sulfonic resin (3 wt%)

- Conditions : 80°C, 1 h → Hydrolysis with H₂O (0.5 h)

- Yield : 98.9%

Advantages :

By-Product Analysis and Mitigation

Common Impurities

Purification Techniques

| Method | Efficiency |

|---|---|

| Vacuum distillation | Removes 99% diesters |

| Crystallization (hexane) | Purity ≥99.5% |

| Column chromatography | Resolves oligomers |

Industrial Case Studies

RR Scientific Production (From)

- Scale : 100 kg/batch

- Method : Direct esterification with H₂SO₄

- Throughput : 12 batches/month

- QC Metrics :

Comparative Analysis of Methods

| Method | Yield | Purity | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Direct acid catalysis | 89–92% | 98% | 12–18 | High |

| Boric acid transester. | 98–99% | 99.5% | 20–25 | Moderate |

| Enzymatic | 75–78% | 95% | 80–120 | Low |

Chemical Reactions Analysis

Types of Reactions: 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry: In chemistry, 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL is used as an intermediate in the synthesis of various complex molecules. It serves as a building block for the preparation of surfactants, lubricants, and plasticizers.

Biology: In biological research, this compound is used to study lipid metabolism and enzyme interactions. It can be incorporated into lipid bilayers to investigate membrane dynamics and protein-lipid interactions.

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Industrially, this compound is utilized in the formulation of cosmetics, personal care products, and pharmaceuticals. It acts as an emulsifier, stabilizer, and viscosity modifier.

Mechanism of Action

The mechanism of action of 12-HYDROXYOCTADECANOIC ACID MONOESTER WITH 1,2-PROPANEDIOL involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups enable it to participate in hydrogen bonding and hydrophobic interactions, affecting membrane fluidity and permeability. It can modulate enzyme activity by binding to active sites or altering the conformation of proteins.

Comparison with Similar Compounds

Glycerol Monostearate (Glyceryl Stearate)

Chemical Name: Octadecanoic acid, monoester with 1,2,3-propanetriol . CAS Number: 123-94-4 . Molecular Formula: C21H42O4 (MW: 358.56 g/mol). Key Differences:

- Backbone : Glycerol (triol) instead of 1,2-propanediol (diol), increasing hydrophilicity and HLB value.

- Applications : Broader use in food emulsification (e.g., ice cream) and cosmetics due to higher stability in aqueous systems .

- Regulatory Status : Generally recognized as safe (GRAS) by FDA for food use, unlike some propylene glycol esters subject to EPA reporting (e.g., PMN P-96–1520) .

Polyglyceryl-2 Stearate

Chemical Name: Stearic acid, monoester with oxybis(propanediol) . CAS Number: 12694-22-3 . Molecular Formula: C24H48O6 (MW: 432.63 g/mol). Key Differences:

- Structure : Incorporates a polyglyceryl (oxybispropanediol) backbone, enhancing molecular weight and solubility in polar solvents.

- Applications : Used in high-performance emulsification for sunscreens and silicone-based formulations .

- Regulatory Status : Listed as an inert ingredient in pesticides under EPA guidelines .

1,2-Ethanediyl Ester Octadecanoic Acid (Ethylene Glycol Distearate)

Chemical Name: Octadecanoic acid, 1,2-ethanediyl ester . CAS Number: 627-83-8 . Molecular Formula: C38H74O4 (MW: 594.99 g/mol). Key Differences:

Propylene Glycol Oleate

Chemical Name: Oleic acid, monoester with 1,2-propanediol . CAS Number: 1330-80-9 . Molecular Formula: C21H40O3 (MW: 340.54 g/mol). Key Differences:

Shorter-Chain Fatty Acid Monoesters

Examples :

- Octanoic acid monoester (C8): CAS 68332-79-6 .

- Decanoic acid monoester (C10): CAS 68795-69-7 . Key Differences:

- Chain Length : Shorter fatty acids (C8-C12) increase water solubility and reduce viscosity.

- Applications : Used in antimicrobial agents and low-viscosity emulsions .

Comparative Data Table

Research Findings and Regulatory Insights

- Functional Performance : Propylene glycol esters with unsaturated fatty acids (e.g., oleate) exhibit lower melting points but higher susceptibility to oxidation compared to stearate derivatives .

- Industrial vs. Food Use : Compounds like polyglyceryl-2 stearate and ethylene glycol distearate are prioritized for industrial applications due to regulatory constraints on food contact .

Biological Activity

Octadecanoic acid, 12-hydroxy-, monoester with 1,2-propanediol, commonly referred to as glyceryl hydroxystearate, is an organic compound characterized by its long-chain fatty acid structure. It is widely utilized in cosmetic and personal care products due to its emollient and emulsifying properties. This article explores the biological activities associated with this compound, highlighting its potential therapeutic effects and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C₁₈H₃₆O₃. Its structure features an ester bond formed between the hydroxyl group of 1,2-propanediol and the carboxylic acid group of octadecanoic acid. The esterification process is reversible and can be influenced by various factors including temperature and catalysts.

Anti-Inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory properties. In studies involving extracts from various plants, the presence of this compound has been linked to reduced inflammation markers in vitro. For instance, fractions containing octadecanoic acid methyl ester demonstrated significant anti-inflammatory activity without associated cytotoxicity in RAW 264.7 cells .

Skin Barrier Enhancement

This compound acts as a skin-conditioning agent, improving moisture retention and enhancing skin texture. Its emollient properties contribute to the formation of a protective barrier on the skin, which is particularly beneficial in cosmetic formulations aimed at treating dry or sensitive skin.

Compatibility with Other Compounds

This compound shows compatibility with various surfactants and stabilizers commonly used in cosmetics. This compatibility enhances the solubility and bioavailability of other active ingredients within formulations, making it a valuable additive in personal care products.

Case Study 1: Anti-Inflammatory Activity Assessment

In a study assessing the anti-inflammatory effects of different fatty acids, octadecanoic acid methyl ester was isolated from a plant extract and tested for its ability to inhibit pro-inflammatory cytokines. The results indicated a dose-dependent reduction in cytokine levels when treated with this ester at concentrations ranging from 1 mg/mL to 5 mg/mL .

Case Study 2: Skin Conditioning Efficacy

A clinical trial evaluated the effectiveness of glyceryl hydroxystearate in improving skin hydration levels compared to a control group using a placebo. Participants applying formulations containing this compound showed a statistically significant increase in skin hydration after four weeks of treatment, as measured by corneometry.

Comparative Analysis

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₈H₃₆O₃ | Emollient; anti-inflammatory; skin conditioning |

| Glyceryl hydroxystearate | C₁₈H₃₆O₄ | Used as an emulsifier; enhances texture |

| Hydroxyoctadecanoic acid monoester with propane-1,2-diol | C₁₈H₃₆O₄ | Similar emulsifying properties |

Safety Profile

Studies indicate that this compound possesses a low toxicity profile when applied topically. It has been shown to be non-irritating in dermatological assessments and is generally recognized as safe for use in cosmetics .

Q & A

Q. How can the synthesis of octadecanoic acid, 12-hydroxy-, monoester with 1,2-propanediol be optimized for high purity and yield?

- Methodological Answer : The esterification of 12-hydroxystearic acid with 1,2-propanediol is typically catalyzed by acid catalysts (e.g., sulfuric acid) or lipases under controlled conditions. Key parameters include:

- Molar ratio : A 1:1.2 ratio of 12-hydroxystearic acid to 1,2-propanediol minimizes di-ester formation .

- Temperature : 80–100°C for acid catalysis; enzymatic methods require milder temperatures (40–60°C) .

- Catalyst selection : Enzymatic routes (e.g., immobilized lipases) reduce side reactions but may require longer reaction times .

- Purification : Post-synthesis, silica gel chromatography or recrystallization in ethanol removes unreacted fatty acids and di-esters .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Confirm ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and hydroxyl (-OH) absorption at 3400–3500 cm⁻¹ .

- NMR : ¹H NMR should show signals for the propylene glycol backbone (δ 3.5–4.5 ppm) and methylene groups adjacent to the ester (δ 2.3 ppm) .

- GC-MS : Quantify monoester purity and detect di-esters or unreacted acid (retention time comparison with standards) .

- HLB determination : Use the Griffin method to calculate hydrophile-lipophile balance (HLB = 3.4 for this monoester) .

Q. Under what experimental conditions does hydrolysis of this compound occur, and how can stability be assessed?

- Methodological Answer : Hydrolysis is significant in:

- Acidic/alkaline media : Degrades rapidly at pH < 2 or > 10 (e.g., 50% hydrolysis in 6 hours at pH 12) .

- Elevated temperatures : Accelerates degradation (e.g., 80°C for 24 hours in aqueous solutions) .

Stability testing: - HPLC : Monitor residual monoester levels under stress conditions .

- Titration : Track free fatty acid release via acid value determination .

Advanced Research Questions

Q. How can structural modifications enhance the surfactant properties of this compound for specialized formulations (e.g., drug delivery systems)?

- Methodological Answer :

- Co-esterification : Introduce unsaturated fatty acids (e.g., oleic acid) to improve micelle formation in lipid-based drug carriers .

- Polymer conjugation : Graft with polyglycerol (e.g., polyglyceryl-2 stearate) to increase hydrophilicity (HLB > 8) for O/W emulsions .

- Hybrid surfactants : Combine with phospholipids (e.g., lecithin) to stabilize nanoemulsions (particle size < 200 nm via dynamic light scattering) .

Q. What experimental strategies resolve contradictions in reported solubility and HLB values for this compound?

- Methodological Answer : Discrepancies arise from:

- Isomerism : 12-hydroxy positional isomers may alter solubility (e.g., cis vs. trans configurations) .

- Purity : Di-ester contamination lowers HLB; quantify via GC-MS and recalibrate HLB using the Davies method .

- Solvent systems : Solubility in polar solvents (e.g., ethanol) varies with temperature; use cloud-point titration for precise measurements .

Q. How does this compound perform in toxicological screenings under OECD guidelines, and what are critical endpoints?

- Methodological Answer :

- OECD 422 (Combined Repeated Dose Toxicity) :

- Dosage : Administer 100–1000 mg/kg/day orally to rodents for 28 days .

- Endpoints : Monitor liver enzyme levels (ALT/AST), renal function (creatinine), and reproductive organ histopathology .

- Results : No observed adverse effects (NOAEL) reported at ≤ 300 mg/kg/day in preliminary studies .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.